molecular formula C16H22N2O3 B11106930 N-[4-(pentyloxy)phenyl]-N'-(prop-2-en-1-yl)ethanediamide

N-[4-(pentyloxy)phenyl]-N'-(prop-2-en-1-yl)ethanediamide

Cat. No.: B11106930
M. Wt: 290.36 g/mol
InChI Key: NZVRLRWUZIRJGP-UHFFFAOYSA-N
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Description

N-ALLYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE is an organic compound that has garnered interest in various fields of scientific research. This compound features an allyl group and a pentyloxyphenyl group attached to an ethanediamide backbone, making it a versatile molecule for synthetic and application purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE typically involves the reaction of allyl amine with 4-(pentyloxy)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with ethylenediamine to form the final product. The reaction conditions often include maintaining a temperature range of 0-5°C during the initial stages and then allowing the reaction to proceed at room temperature .

Industrial Production Methods

Industrial production of N-ALLYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-ALLYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ALLYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The allyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The pentyloxyphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ALLYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE stands out due to its unique combination of an allyl group and a pentyloxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

N'-(4-pentoxyphenyl)-N-prop-2-enyloxamide

InChI

InChI=1S/C16H22N2O3/c1-3-5-6-12-21-14-9-7-13(8-10-14)18-16(20)15(19)17-11-4-2/h4,7-10H,2-3,5-6,11-12H2,1H3,(H,17,19)(H,18,20)

InChI Key

NZVRLRWUZIRJGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC=C

Origin of Product

United States

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